
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a substituted pyridine derivative characterized by a methoxyphenyl group at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 2. This compound belongs to the 2-pyridone class, which is notable for diverse biological activities, including antioxidant and antimicrobial properties .
Vorbereitungsmethoden
Hantzsch Dihydropyridine Synthesis
Classical Hantzsch Protocol
The Hantzsch reaction remains a cornerstone for synthesizing 1,4-dihydropyridines. For 6-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, the protocol involves:
-
Reactants :
-
4-Methoxybenzaldehyde (1.2 eq)
-
Methyl acetoacetate (2 eq)
-
Ammonium acetate (1 eq) as the nitrogen source
-
-
Conditions :
The reaction proceeds via Knoevenagel condensation between 4-methoxybenzaldehyde and methyl acetoacetate, forming an arylidene intermediate. Subsequent Michael addition with a second equivalent of methyl acetoacetate and cyclization with ammonium acetate yields the dihydropyridine core .
Optimization with Heterogeneous Catalysts
Recent advances employ magnetic nanoparticles (e.g., Fe₃O₄/SiO₂@SO₃H) to enhance efficiency:
-
Yield : 92–96% (vs. 65–70% in classical method)
-
Time : Reduced to 25–35 minutes under microwave irradiation .
-
Reusability : Catalysts retained >90% activity after five cycles .
Multi-Component Reactions (MCRs)
Fe₃O₄/GO/Au-Ag Nanocomposite-Catalyzed Synthesis
A one-pot MCR using:
-
Substrates :
-
4-Methoxybenzaldehyde
-
Methyl 3-aminocrotonate
-
Dimethyl acetylenedicarboxylate
-
-
Catalyst : Fe₃O₄/GO/Au-Ag (5 mol%)
-
Conditions :
Mechanism :
-
Enamine formation from methyl 3-aminocrotonate.
-
Knoevenagel condensation with 4-methoxybenzaldehyde.
Outcome :
Suzuki–Miyaura Cross-Coupling
Palladium-Catalyzed Coupling
This method constructs the 4-methoxyphenyl moiety via cross-coupling:
-
Substrates :
-
6-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
-
4-Methoxyphenylboronic acid
-
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
-
Base : K₂CO₃
-
Solvent : DMF/H₂O (4:1)
-
Conditions : 90°C, 8 hours.
Results :
-
Yield: 78%
-
Selectivity: >95% (no homocoupling byproducts).
Isoxazole Ring Expansion
Mo(CO)₆-Mediated Synthesis
A novel approach converts methyl 2-(isoxazol-5-yl)-3-oxopropanoates into dihydropyridines:
-
Reactants :
-
Methyl 2-(4-methoxyphenylisoxazolyl)-3-oxopropanoate
-
Mo(CO)₆ (1.2 eq)
-
-
Conditions :
Outcome :
Comparative Analysis of Methods
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs:
-
Reactors : Microfluidic channels with immobilized catalysts (e.g., Zr-ZSM-5 zeolite) .
-
Throughput : 1.2 kg/day
Optimization Parameters :
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may have anticancer effects, particularly in preclinical models where it demonstrated reduced tumor sizes.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.
Applications in Research and Industry
The compound's unique properties lend themselves to various applications:
Application Area | Description |
---|---|
Pharmaceuticals | Potential use as an antimicrobial and anticancer agent in drug development. |
Biochemistry | Study of enzyme interactions and pathways in metabolic processes. |
Material Science | Exploration of its properties for developing new materials or coatings. |
Case Studies
Several studies have documented the efficacy of this compound:
- Colon Cancer Study : In a preclinical model, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use against resistant infections.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to neuronal receptors, modulating their activity and leading to neuroprotective effects. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but its effects on neuronal and inflammatory processes are well-documented.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Varying Substituents
a. 6-(3-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
- Structural Difference : The methoxy group is at position 3 on the phenyl ring instead of position 3.
- A study on similar pyridones showed that para-substituted methoxy groups enhance radical scavenging activity due to optimal resonance stabilization .
b. 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Structural Difference : Incorporates a bromophenyl group and a nitrile functional group.
- Impact : The bromine atom increases molecular weight and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. This compound demonstrated 79.05% antioxidant activity (vs. 82.71% for ascorbic acid), suggesting bromine’s electron-withdrawing effect enhances radical scavenging .
c. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structural Difference : Pyrimidine core (two nitrogen atoms) instead of pyridine.
- Impact : The additional nitrogen alters hydrogen-bonding capacity and acidity. Chlorine at position 2 increases reactivity, making it a versatile intermediate for cross-coupling reactions. However, safety data indicate higher toxicity risks compared to methoxy-substituted analogs .
Functional Group Variations
a. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Methyl Ester
- Structural Difference : Carboxylic acid is esterified to a methyl ester.
- Impact : The ester group improves lipophilicity (LogP = 0.17), enhancing bioavailability but reducing water solubility. This derivative is often used as a prodrug, requiring hydrolysis in vivo to release the active carboxylic acid form .
b. 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
- Structural Difference : Ethyl group instead of methyl at position 1.
- Ethyl derivatives may exhibit prolonged half-lives but slower renal clearance compared to methyl analogs .
Biologische Aktivität
6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound belonging to the dihydropyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxicity, potential anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C₁₄H₁₃NO₄
- Molecular Weight : 259.26 g/mol
- CAS Number : 125031-50-7
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of various dihydropyridine derivatives, including this compound. A notable study evaluated a series of dihydropyridine compounds for their cytotoxic activity against different cancer cell lines. The results indicated that some derivatives exhibited significant inhibition of cell proliferation, particularly against HCT-15 colorectal cancer cells.
Compound | IC50 (µM) | Cell Line |
---|---|---|
3a | 7.94 ± 1.6 | HCT-15 |
3b | 9.24 ± 0.9 | HCT-15 |
3f | 15.47 ± 0.72 | HCT-15 |
3i | 20.96 ± 5.2 | HCT-15 |
3o | 12.62 ± 2.0 | HCT-15 |
The compound demonstrated an IC50 value of approximately 9.24 µM , indicating moderate cytotoxicity against tumor cells while showing lower toxicity to normal cells (COS7) .
Anticancer Potential
In silico studies have been conducted to predict the interaction of this compound with proteins involved in apoptosis pathways, such as PARP-1. These studies suggest that the compound may serve as a potential lead for developing new anticancer agents due to its ability to induce apoptosis in cancer cells .
Additionally, the compound has shown promise in enhancing the efficacy of existing chemotherapy agents by potentially overcoming multidrug resistance in tumors .
Antimicrobial Activity
Beyond its anticancer properties, dihydropyridine derivatives have also been investigated for their antimicrobial activity. Some studies reported that related compounds exhibited favorable characteristics against various bacterial strains, suggesting that modifications in the dihydropyridine structure could lead to enhanced antimicrobial efficacy .
Case Studies
A case study involving a series of synthesized dihydropyridine derivatives demonstrated their effectiveness as potential antineoplastic agents. The study highlighted that specific structural modifications could significantly enhance biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. Basic: What synthetic methodologies are commonly employed for 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes starting with condensation of substituted aldehydes or ketones with aminopyridine derivatives, followed by cyclization and functional group modifications. Key steps include:
- Condensation : Use of 4-methoxybenzaldehyde with methyl-substituted aminopyridine under acidic or basic conditions to form intermediate Schiff bases.
- Cyclization : Catalysts like palladium or copper (e.g., Pd/C or CuI) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) to promote ring closure .
- Oxidation : Controlled oxidation of dihydropyridine to the 2-oxo derivative using mild oxidizing agents (e.g., MnO₂ or DDQ) to avoid over-oxidation.
Optimization Tips : - Screen solvent systems (e.g., toluene vs. DMF) to balance reaction rate and yield.
- Adjust catalyst loading (0.5–5 mol%) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Advanced: How can computational modeling guide the design of novel derivatives with enhanced bioactivity?
Answer:
Computational approaches include:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic substitutions.
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase or kinases) to identify key binding motifs. For example, the methoxyphenyl group may engage in π-π stacking with aromatic residues in enzyme active sites.
- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with observed biological activity to prioritize synthetic targets.
Validation : Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
Q. Data Contradiction: How can researchers resolve discrepancies in reported biological activities of structurally analogous dihydropyridines?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological strategies include:
- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed ATP concentrations in kinase assays).
- Purity Verification : Characterize compounds via HPLC-MS (>95% purity) to rule out confounding effects from byproducts.
- Meta-Analysis : Compare data across studies while controlling for variables like cell line selection (e.g., HeLa vs. HEK293) or solvent (DMSO concentration ≤0.1%) .
Q. Characterization: What advanced spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxyphenyl (δ ~3.8 ppm for OCH₃) and dihydropyridine ring protons (δ 6.5–7.5 ppm for aromatic protons).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₅NO₄: 274.1078).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Q. Stability: What factors influence the degradation of this compound under storage?
Answer:
Key stability considerations:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dihydropyridine core.
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.
- pH : Buffered solutions (pH 6–8) minimize acid/base-mediated decomposition.
Testing Protocol : - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products (e.g., oxidized pyridine derivatives) .
Q. Toxicity: What methodological frameworks are used to assess acute toxicity in dihydropyridine derivatives?
Answer:
- In Vitro Models :
- HepG2 cell viability assays (MTT or resazurin) to estimate IC₅₀ values.
- Ames test for mutagenicity screening.
- In Vivo Models :
- OECD Guideline 423: Acute oral toxicity in rodents (dose range: 50–2000 mg/kg).
- Monitor biomarkers (ALT/AST for hepatotoxicity; BUN/creatinine for nephrotoxicity).
Mitigation Strategies :
- Introduce polar substituents (e.g., –OH or –SO₃H) to enhance excretion and reduce bioaccumulation .
Q. Biological Activity: How can researchers design enzyme inhibition assays for this compound?
Answer:
- Target Selection : Prioritize enzymes with structural homology to known dihydropyridine targets (e.g., dihydroorotate dehydrogenase or PARP).
- Assay Design :
- Fluorometric Assays : Use substrate analogs (e.g., NADH for dehydrogenases) to measure activity loss.
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements to ensure reproducibility .
Q. Solubility: What strategies improve aqueous solubility for pharmacokinetic studies?
Answer:
- Co-Solvents : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes.
- Salt Formation : Convert carboxylic acid to sodium or potassium salts.
- Prodrug Approach : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis restoring activity.
Analytical Validation : - Measure solubility via shake-flask method (24 h equilibration) followed by UV-Vis quantification .
Eigenschaften
Molekularformel |
C14H13NO4 |
---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1-methyl-6-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-15-12(7-10(14(17)18)8-13(15)16)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H,17,18) |
InChI-Schlüssel |
KGDIFNSJNNUQEF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.